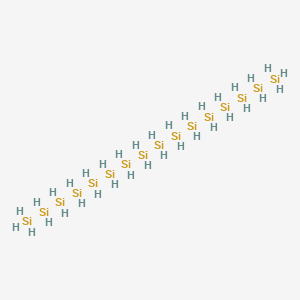

Hexadecasilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of disilanes, which are characterized by the presence of saturated silicon-silicon (Si-Si) bonds . Disilanes are known for their unique electronic properties, which resemble those of carbon-carbon (C-C) double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in Si-Si bonds .

Méthodes De Préparation

The synthesis of disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane typically involves the hydrolysis of metal silicides, such as magnesium silicide . This reaction produces a mixture of silanes, including disilane, trisilane, and higher silanes. The reduction of silicon tetrachloride (Si2Cl6) with lithium aluminum hydride (LiAlH4) is another method used to produce disilanes . Industrial production methods often involve the thermal decomposition of silane (SiH4) to generate higher silanes, including disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane .

Analyse Des Réactions Chimiques

Hexadecasilane undergoes various chemical reactions, including oxidation, reduction, and substitution . The oxidation of disilanes typically involves the insertion of an oxygen atom into the Si-Si bond, resulting in the formation of siloxanes . Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce lower silanes . Substitution reactions can occur at the silicon atoms, where halogen or alkyl groups replace hydrogen atoms . Common reagents used in these reactions include halogens, alkyl halides, and organometallic compounds . The major products formed from these reactions include siloxanes, lower silanes, and substituted disilanes .

Applications De Recherche Scientifique

Hexadecasilane has numerous scientific research applications due to its unique electronic and photophysical properties . In chemistry, it is used as a building block for the synthesis of complex organosilicon compounds and materials . In biology, disilanes are explored for their potential use in drug delivery systems and as imaging agents . In medicine, they are investigated for their potential therapeutic applications, including as anticancer agents . In industry, disilanes are used in the production of silicon wafers for photovoltaic devices and as precursors for the synthesis of advanced materials with unique electronic and optical properties .

Mécanisme D'action

The mechanism of action of disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane involves the unique electronic properties of the Si-Si bonds . The higher HOMO energy level of the Si-Si bonds allows for effective electron delocalization throughout the silicon skeleton, resembling the behavior of electrons in a π-conjugated system . The electropositivity of silicon also contributes to the compound’s reactivity and ability to form stable complexes with transition metals .

Comparaison Avec Des Composés Similaires

Hexadecasilane is unique among disilanes due to its extended silicon chain and high molecular weight . Similar compounds include other disilanes such as hexamethyldisilane and trisilane . Compared to these compounds, disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane exhibits enhanced electronic and photophysical properties due to the longer silicon chain and increased σ-electron delocalization . This makes it particularly valuable for applications in optoelectronic materials and advanced photonic devices .

Propriétés

Formule moléculaire |

H34Si16 |

|---|---|

Poids moléculaire |

483.63 g/mol |

Nom IUPAC |

disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane |

InChI |

InChI=1S/H34Si16/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

Clé InChI |

SIICUKYNVQSZFS-UHFFFAOYSA-N |

SMILES canonique |

[SiH3][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B8309130.png)

![N-{[(2z)-5-Bromo-1,3-Thiazol-2(3h)-Ylidene]carbamoyl}-3-Chlorobenzenesulfonamide](/img/structure/B8309087.png)